2,4-Dicyanobenzotrifluoride

Beschreibung

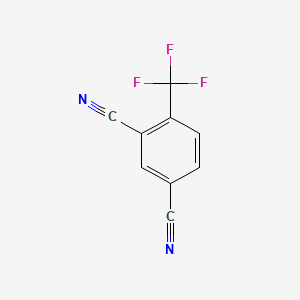

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRVYAKAXNCOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659324 | |

| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1483-43-8 | |

| Record name | 4-(Trifluoromethyl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and properties of 2,4-Dicyanobenzotrifluoride

An In-Depth Technical Guide to the Synthesis and Properties of 2,4-Dicyanobenzotrifluoride

Abstract

This compound (CAS No. 1483-43-8) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis.[1] Its unique structure, featuring a trifluoromethyl group and two nitrile moieties on a benzene ring, imparts a distinct electronic profile and versatile reactivity. This guide provides a comprehensive overview of the compound's physicochemical properties, explores rational synthetic strategies based on established chemical principles, and discusses its applications as a pivotal intermediate. Detailed experimental protocols and mechanistic insights are presented to offer researchers and drug development professionals a practical and scientifically grounded resource.

Introduction: A Versatile Fluorinated Building Block

Fluorinated organic molecules are cornerstones of modern chemical and pharmaceutical industries. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound emerges as a valuable building block precisely because it combines the influential -CF3 group with two reactive nitrile (-CN) functionalities.

-

Chemical Identity:

The strategic placement of these groups makes the aromatic ring electron-deficient, opening pathways for unique chemical transformations. This guide elucidates the synthesis and inherent properties that make this compound a powerful tool for constructing complex molecular architectures.

Physicochemical and Spectroscopic Properties

The physical characteristics and chemical reactivity of this compound are dictated by the interplay of its functional groups. The compound is described as a highly reactive and complex chemical that serves as a versatile building block in material science.[1]

Physical Data Summary

The known physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Boiling Point | 261 °C | [1][2] |

| Flash Point | 112 °C | [1][2] |

| Density | 1.37 g/cm³ | [1][2] |

| Refractive Index | 1.487 | [1] |

| Storage Temperature | 2-8 °C | [1][2] |

Structural and Reactivity Analysis

The reactivity of this compound is dominated by three key features:

-

The Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[3][4]

-

The Nitrile Groups (-C≡N): The two cyano groups are also strongly electron-withdrawing. They are synthetically versatile and can undergo a variety of transformations, including:

-

Hydrolysis to form carboxylic acids.

-

Reduction to form primary amines.

-

Participation in cycloaddition reactions.

-

-

The Aromatic Ring: The cumulative electron-withdrawing effect of the three substituents renders the benzene ring highly electron-poor (electrophilic), making it susceptible to attack by nucleophiles.

This electronic profile suggests that any remaining leaving groups on the ring would be exceptionally labile towards nucleophilic displacement, a principle that underpins the proposed synthetic strategy.

Strategic Synthesis of this compound

A direct synthesis for this compound is not prominently documented, necessitating a rational design based on robust, well-understood organic reactions. A logical and efficient approach involves the sequential introduction of the two cyano groups onto a commercially available, pre-functionalized precursor. 2,4-Dichlorobenzotrifluoride is an ideal starting material for this purpose.[5][6][7]

The proposed strategy leverages two distinct and powerful reactions for C-CN bond formation: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a Sandmeyer reaction.[8][9]

Caption: Proposed synthetic workflow for this compound.

Step 1: Selective Monocyanation via Nucleophilic Aromatic Substitution (SNAr)

Causality: The first cyano group is introduced by displacing one of the chlorine atoms. The -CF₃ group at position 1 and the chloro group at position 2 both exert an electron-withdrawing effect. However, the chlorine at the C4 position is para to the powerful -CF₃ group. This para-relationship allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate, making the C4 chlorine significantly more susceptible to nucleophilic attack than the C2 chlorine.[4]

Caption: Logic of the SNAr addition-elimination mechanism.

Experimental Protocol:

-

To a solution of 2,4-Dichlorobenzotrifluoride (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add sodium cyanide (1.1 eq).

-

Heat the reaction mixture to 120-150 °C and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product, 2-Chloro-4-cyanobenzotrifluoride, by column chromatography or distillation.

Step 2: Functional Group Interconversion for the Second Nitrile

The remaining chlorine at C2 is less activated and not ideally positioned for a second SNAr reaction. A more reliable method is to convert it into a better leaving group. The Sandmeyer reaction, which transforms an amino group into a nitrile via a diazonium salt, is the gold standard for this purpose.[10][11]

Sub-step 2a: Amination The chloro group is first converted to an amino group. This can be achieved via modern cross-coupling methods like the Buchwald-Hartwig amination, which offers high yields and functional group tolerance.

Experimental Protocol (Conceptual):

-

In a nitrogen-flushed flask, combine 2-Chloro-4-cyanobenzotrifluoride (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene.

-

Add an ammonia surrogate (e.g., benzophenone imine), and heat the mixture according to catalyst requirements (typically 80-110 °C).

-

After the reaction is complete, perform an aqueous workup followed by purification to isolate 2-Amino-4-cyanobenzotrifluoride.

Sub-step 2b: Diazotization The resulting arylamine is converted to a highly reactive diazonium salt. This reaction must be performed at low temperatures to prevent premature decomposition of the salt.

Experimental Protocol:

-

Dissolve 2-Amino-4-cyanobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes. Use this solution immediately in the next step.

Step 3: The Sandmeyer Cyanation

Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic mechanism.[8] Copper(I) cyanide acts as both the source of the cyanide nucleophile and the catalyst that facilitates the reduction of the diazonium salt, leading to the loss of dinitrogen gas (N₂) and the formation of an aryl radical, which then combines with the cyanide.[12] The evolution of N₂ gas provides a powerful thermodynamic driving force for the reaction.

Experimental Protocol:

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (1.2 eq) in water. Gently warm the solution to ensure the formation of the soluble dicyanocuprate(I) complex, then cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 2b to the copper cyanide solution. Vigorous bubbling (N₂ evolution) should be observed.

-

After the addition is complete, allow the reaction to slowly warm to room temperature, then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure completion.

-

Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).

-

Wash the organic layer to remove copper salts, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Applications in Advanced Synthesis

This compound is primarily valued as a synthetic intermediate for creating more complex molecules with tailored properties.[1]

-

Pharmaceuticals: It serves as a scaffold for developing new drug candidates. The nitrile groups can be elaborated into heterocycles (like tetrazoles or triazines) or reduced to amines for further derivatization, while the -CF₃ group enhances metabolic stability.[1]

-

Agrochemicals: Similar to its precursor 2,4-dichlorobenzotrifluoride, which is a key intermediate for herbicides, the dicyano derivative can be used to build novel pesticides and herbicides.[13]

-

Materials Science: The rigid, planar structure and the potential for conversion into phthalocyanine-like macrocycles make it a candidate for developing novel dyes, pigments, and functional materials for electronics.

Safety and Handling

While a specific safety data sheet is not widely available, the structure suggests certain precautions:

-

Toxicity: Nitrile-containing compounds can be toxic. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Stability: The compound should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents.[1][2] The recommended storage temperature is 2-8 °C.[1][2]

Conclusion

This compound is a synthetically valuable intermediate whose utility stems from the strategic combination of electron-withdrawing trifluoromethyl and nitrile groups. While its direct synthesis requires a multi-step approach, the pathway outlined in this guide relies on predictable and high-yielding reactions, namely Nucleophilic Aromatic Substitution and the Sandmeyer reaction. By understanding the causal mechanisms behind these transformations, researchers can effectively leverage this powerful building block to advance projects in drug discovery, agrochemistry, and materials science.

References

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]

-

Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. [Link]

-

Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. [Link]

-

Sandmeyer reaction. (n.d.). In Wikipedia. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

This compound. (n.d.). Chemdad. [Link]

-

Preparation of Nitriles. (2023). JoVE Core Organic Chemistry. [Link]

- Process for producing 2,4-dichlorobenzotrifluoride. (1985).

-

Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. (n.d.). Patsnap. [Link]

-

Nucleophilic aromatic substitution. (n.d.). In Wikipedia. [Link]

- United States Patent Office. (n.d.).

-

Understanding the Chemical Properties and Applications of 2,4-Dichlorobenzotrifluoride. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride. (n.d.).

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2,4-Dichlorobenzotrifluoride | 320-60-5 [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. Video: Preparation of Nitriles [jove.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. byjus.com [byjus.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dicyanobenzotrifluoride

Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrile groups into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (-CF₃) is particularly valued for its ability to modulate key pharmacological parameters, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the parent molecule.[1][2][3] Similarly, the nitrile moiety (-C≡N) is a versatile functional group, serving not only as a key synthetic handle but also as a bioisostere for carbonyls or halogens, capable of forming critical hydrogen bonds and polar interactions within protein active sites.[4][5][6]

2,4-Dicyanobenzotrifluoride (CAS No. 1483-43-8), also known as 4-(Trifluoromethyl)isophthalonitrile, embodies the convergence of these powerful functionalities. Its structure, featuring a trifluoromethyl group and two nitrile groups on a benzene ring, makes it a highly valuable and reactive intermediate for the synthesis of complex heterocyclic compounds and novel pharmaceutical agents. This guide provides a comprehensive overview of its core physicochemical properties, offering researchers and drug development professionals the foundational knowledge required for its effective application in synthesis and molecular design.

Molecular Structure and Core Physical Properties

This compound is an aromatic compound with the molecular formula C₉H₃F₃N₂. The strategic placement of two electron-withdrawing nitrile groups and a strongly electron-withdrawing trifluoromethyl group significantly influences the electronic distribution and reactivity of the benzene ring.

Caption: Chemical structure of this compound.

The known physicochemical properties of this compound are summarized below. It is important for researchers to note that while some physical constants are available from chemical suppliers, experimental data for properties such as melting point and specific solubility are not consistently reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 1483-43-8 | [4][7] |

| Molecular Formula | C₉H₃F₃N₂ | [4][7] |

| Molecular Weight | 196.13 g/mol | [4][7] |

| Boiling Point | 261 °C | [4][7] |

| Density | 1.37 g/mL | [4][7] |

| Refractive Index | 1.487 | [7] |

| Flash Point | 112 °C | [4][7] |

| Melting Point | Not Available (N/A) | [7] |

| Solubility | Not Available (N/A) | [7] |

Thermal Properties and Determination

Rationale for Analysis

Thermal analysis is critical for establishing the safe handling, storage, and reaction conditions for any chemical intermediate. The melting point (Tₘ) is a fundamental indicator of purity, while thermal stability data informs the operational limits for synthetic reactions. Differential Scanning Calorimetry (DSC) is the preferred method for this analysis as it provides precise data on melting point, heat of fusion (ΔHₘ), and can reveal other thermal events like crystallization or decomposition.[8][9]

Standard Protocol: Melting Point Determination by DSC

This protocol outlines a standard procedure for determining the melting point and heat of fusion of a solid sample like this compound, adhering to principles found in ASTM D3418.[8]

-

Sample Preparation: Accurately weigh 2-10 mg of the dried solid sample into a Tzero hermetic aluminum pan.[10] Crimp the lid securely to encapsulate the sample. Prepare an identical empty pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[9]

-

Thermal Program:

-

Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the heat of fusion (ΔHₘ).[11]

Solubility Profile and Characterization

Scientific Importance and Predicted Behavior

Solubility is a pivotal parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. The structure of this compound—a rigid aromatic core with polar nitrile groups and a lipophilic trifluoromethyl group—suggests it will exhibit moderate solubility in a range of common organic solvents. It is predicted to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane and chloroform. Its solubility is likely lower in non-polar solvents such as hexanes and limited in aqueous media.

Standard Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility, as it is a direct measure of a compound's saturation point in a given solvent.[12][13][14]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile, DMSO). The excess solid is crucial to ensure saturation is reached.[14]

-

Equilibration: Seal the vials tightly and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[12][15]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[12]

-

Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).

Spectroscopic Characterization

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

-

Predicted ¹H NMR Spectrum: The aromatic region (δ 7.0-9.0 ppm) should display signals for three distinct protons. Due to the strong electron-withdrawing effects of the adjacent -CN and -CF₃ groups, all protons are expected to be significantly deshielded (shifted downfield).[18]

-

H-3: Being ortho to two withdrawing groups (-CF₃ and -CN), this proton would be the most deshielded, appearing as a doublet.

-

H-5: Positioned between a -CN group and a proton, this would appear as a doublet of doublets.

-

H-6: Ortho to one -CN group, this proton would be the least deshielded of the three, appearing as a doublet.

-

-

Predicted ¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to each unique carbon atom in the molecule.[19][20]

-

Aromatic Carbons (C-H): Expected in the δ 120-140 ppm range.

-

Quaternary Carbons (C-substituent): The carbons attached to the -CN and -CF₃ groups will be shifted further downfield.

-

Nitrile Carbons (-C≡N): Typically appear in the δ 110-125 ppm range.

-

Trifluoromethyl Carbon (-CF₃): This signal will appear as a quartet due to coupling with the three fluorine atoms, typically in the δ 120-130 ppm range.

-

-

Predicted ¹⁹F NMR Spectrum: ¹⁹F NMR is highly sensitive to the local electronic environment.[21][22]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Predicted Key IR Absorptions:

-

C≡N Stretch: A sharp, strong absorption band is expected in the 2220-2240 cm⁻¹ region, which is highly characteristic of an aromatic nitrile.

-

C-F Stretches: Strong, intense bands are expected in the 1100-1400 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: Absorption bands will appear just above 3000 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z = 196, corresponding to the molecular weight of the compound. Aromatic systems are known to produce prominent molecular ions.[24]

-

Key Fragments: Fragmentation of benzotrifluoride derivatives often involves the loss of fluorine or the entire CF₃ group. Aromatic nitriles can lose the ·CN radical (M-26).[25][26]

-

[M-F]⁺: A peak at m/z = 177, corresponding to the loss of a fluorine atom.

-

[M-CN]⁺: A peak at m/z = 170, corresponding to the loss of a nitrile radical.

-

[C₇H₃F₂N]⁺: A complex fragmentation could lead to various other ions.

-

-

Reactivity and Chemical Stability

The reactivity of this compound is dominated by its three electron-withdrawing groups, which render the aromatic ring highly electron-deficient.

-

Nucleophilic Aromatic Substitution (SₙAr): While the molecule lacks a conventional leaving group like a halogen, the strong activation by the -CF₃ and -CN groups could potentially enable SₙAr reactions under harsh conditions, though this is less common.

-

Reactivity of Nitrile Groups: The nitrile groups are the primary sites for chemical transformation. They can undergo:

-

Hydrolysis: Conversion to amides and subsequently to carboxylic acids under acidic or basic conditions.

-

Reduction: Reduction to primary amines using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Cycloaddition: Reaction with azides to form tetrazoles, a common strategy in medicinal chemistry to introduce a metabolically stable acidic functional group.

-

-

Stability of the Trifluoromethyl Group: The C-F bond is exceptionally strong, making the -CF₃ group generally stable to most reaction conditions. However, it can be sensitive to strong Lewis acids or photolytic conditions, which can lead to hydrolysis.[1][2][3]

Conclusion

This compound is a valuable chemical intermediate poised for significant application in the synthesis of novel therapeutic agents. Its key physicochemical attributes—a high boiling point, thermal stability, and a unique electronic profile—make it a robust building block. While a complete experimental dataset for all its properties is not yet publicly available, this guide provides a robust framework for its use by combining known data with scientifically grounded predictions for its spectroscopic and solubility characteristics. The provided standard protocols offer a reliable methodology for researchers to determine these properties in their own laboratories, ensuring the safe and effective integration of this versatile molecule into their drug discovery and development pipelines.

References

-

LookChem. Cas 1483-43-8, this compound. [Link]

-

Taylor & Francis Online. 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ACS Publications. Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. [Link]

-

Stenutz. NMR chemical shift prediction of benzenes. [Link]

-

ACS Publications. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. [Link]

-

ResearchGate. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. [Link]

-

PubMed. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. [Link]

-

NIST WebBook. Benzene, 2,4-dichloro-1-(trifluoromethyl)-. [Link]

-

ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]

-

Semantic Scholar. Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents. [Link]

-

University of Calgary. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

ResearchGate. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

Fluorine Notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]

-

ResearchGate. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Purdue College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

NIST WebBook. Benzene, (trifluoromethyl)-. [Link]

-

Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

PubMed Central. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

University of Washington. Fluorine NMR. [Link]

-

ACS Publications. Denitration of nitroaromatic compounds by arylnitrile radical cations. [Link]

-

Semantic Scholar. Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.. [Link]

-

ResearchGate. Fragmentation pathway involving the nitrile form of.... [Link]

-

ACS Publications. Mass Spectrometric Analysis. Aliphatic Nitriles. [Link]

-

datapdf.com. A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. [Link]

-

SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

-

ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

-

Sam Houston State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

Pharmaffiliates. 4-(Trifluoromethoxy)isophthalonitrile. [Link]

-

Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13]. [Link]

-

ChemSynthesis. 4-(trifluoromethyl)phthalic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 8. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 9. scielo.br [scielo.br]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. researchgate.net [researchgate.net]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 17. NMR chemical shift prediction of benzenes [stenutz.eu]

- 18. m.youtube.com [m.youtube.com]

- 19. tandfonline.com [tandfonline.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 22. biophysics.org [biophysics.org]

- 23. 19F [nmr.chem.ucsb.edu]

- 24. whitman.edu [whitman.edu]

- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 26. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Structure and Bonding of 2,4-Dicyanobenzotrifluoride

Abstract

This guide provides an in-depth analysis of the molecular architecture, bonding characteristics, and electronic properties of 2,4-Dicyanobenzotrifluoride (CAS No. 1483-43-8), a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] We explore the molecule's geometry through the lens of VSEPR theory, dissect its electronic structure by examining orbital hybridization and the profound influence of its electron-withdrawing substituents, and detail its characteristic spectroscopic signature. The interplay between the trifluoromethyl and dual nitrile groups creates a highly electron-deficient aromatic system, which dictates its reactivity and utility, particularly in nucleophilic aromatic substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic building block.

Molecular Architecture and Geometry

This compound, systematically named 4-(Trifluoromethyl)-1,3-benzenedicarbonitrile, is an aromatic compound built upon a benzene ring scaffold.[1][2] Its structure is distinguished by the presence of three powerful electron-withdrawing groups: two nitrile (-C≡N) groups at positions 2 and 4, and a trifluoromethyl (-CF₃) group at position 1.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₃F₃N₂ | [1][2] |

| Molecular Weight | 196.13 g/mol | [1][2] |

| Boiling Point | 261 °C | [1][2] |

| Flash Point | 112 °C | [1][2] |

| Density | 1.37 g/cm³ | [1][2] |

| Storage Temperature | 2-8 °C | [1][2] |

Molecular Geometry and VSEPR Theory

The three-dimensional arrangement of atoms in this compound is a direct consequence of Valence Shell Electron Pair Repulsion (VSEPR) theory, which dictates that electron pairs around a central atom arrange themselves to be as far apart as possible.[3][4]

-

Benzene Ring: The six carbon atoms of the benzene ring are sp² hybridized, resulting in a trigonal planar geometry for each. This forces the ring itself to be a planar structure with internal bond angles of approximately 120°.[5]

-

Nitrile Groups (-C≡N): The carbon atom in each nitrile group is sp hybridized, leading to a linear geometry. The C-C≡N bond angle is therefore 180°.

-

Trifluoromethyl Group (-CF₃): The carbon atom of the trifluoromethyl group is sp³ hybridized, resulting in a tetrahedral arrangement of the three fluorine atoms and the bond to the benzene ring. The F-C-F bond angles are approximately 109.5°.[6][7]

The overall molecule consists of a rigid, planar aromatic core from which the nitrile groups extend linearly and the trifluoromethyl group projects tetrahedrally.

Caption: 2D representation of this compound.

Electronic Structure and Bonding

The unique reactivity of this compound stems from its electronic structure, which is dominated by the synergistic electron-withdrawing effects of its substituents.

Orbital Hybridization

A clear understanding of the bonding requires an examination of the orbital hybridization of the key atoms.

-

Aromatic Carbons: The six carbons of the ring are sp² hybridized . Each forms three sigma (σ) bonds (two with adjacent carbons, one with a substituent or hydrogen). The remaining unhybridized p-orbital on each carbon participates in the delocalized pi (π) system, conferring aromaticity.

-

Trifluoromethyl Carbon: This carbon is sp³ hybridized , forming four single σ bonds with the ring carbon and the three fluorine atoms.

-

Nitrile Carbons: These carbons are sp hybridized , forming a σ bond with the ring and another with the nitrogen atom. The two remaining p-orbitals on carbon overlap with two p-orbitals on nitrogen to form two π bonds, resulting in the characteristic triple bond.

Caption: Orbital hybridization scheme in this compound.

Influence of Electron-Withdrawing Groups

The defining feature of this molecule is its highly electron-deficient (electrophilic) aromatic ring. This is a direct result of the combined inductive and resonance effects of the -CF₃ and -CN groups.

-

Inductive Effect (-I): The extreme electronegativity of the fluorine atoms pulls electron density away from the -CF₃ carbon and, by extension, from the aromatic ring through the C-C sigma bond. The nitrile groups also exert a strong inductive pull.

-

Resonance Effect (-R): The nitrile groups can participate in resonance, delocalizing the ring's π-electrons onto the electronegative nitrogen atom. This effect further depletes the electron density on the aromatic ring, particularly at the ortho and para positions relative to the nitrile groups.

This severe electron deficiency deactivates the ring towards electrophilic aromatic substitution but strongly activates it for Nucleophilic Aromatic Substitution (SNAr) , which is the cornerstone of its synthetic utility.[8][9]

Spectroscopic Signature

Experimental identification and characterization of this compound rely on a combination of spectroscopic techniques. The predicted data provide a unique fingerprint for the molecule.[10][11][12][13][14]

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| IR Spectroscopy | C≡N stretch (nitrile) | ~2230 cm⁻¹ (strong, sharp) |

| C-F stretch | ~1100-1350 cm⁻¹ (strong, broad) | |

| Aromatic C=C stretch | ~1400-1600 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm (complex splitting) |

| ¹³C NMR | Aromatic Carbons | 110 - 140 ppm |

| Nitrile Carbons (-CN) | ~115 - 120 ppm | |

| CF₃ Carbon | ~120 - 130 ppm (quartet due to ¹⁹F coupling) | |

| ¹⁹F NMR | Trifluoromethyl (-CF₃) | ~ -60 to -70 ppm (singlet) |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 196 |

Reactivity and Synthetic Applications

Nucleophilic Aromatic Substitution (SNAr)

The electron-poor nature of the aromatic ring makes it an excellent substrate for SNAr reactions. Nucleophiles can attack the ring, displacing a suitable leaving group (in related dihalo-precursors) or reacting in other ways facilitated by the electron deficiency. The positions ortho and para to the powerful activating groups (-CN, -CF₃) are the most favorable sites for nucleophilic attack. This reactivity is heavily exploited in medicinal chemistry to build complex molecular scaffolds.[9][15]

Caption: Generalized workflow for an SNAr reaction.

Role in Drug Development

This compound serves as a valuable building block for synthesizing more complex molecules.[1]

-

Scaffold Introduction: The trifluoromethyl group is a common bioisostere for other groups and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[16]

-

Functional Group Transformation: The nitrile groups are versatile handles that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocyclic systems, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling in a laboratory setting. Users should always consult the full Safety Data Sheet (SDS) before use.

-

General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[18][21] Recommended storage is at 2-8°C.[1][2]

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[19][21]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17][18][20] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical attention.[20][21]

Conclusion

This compound is a structurally well-defined molecule whose chemical personality is dictated by the powerful and synergistic electron-withdrawing nature of its trifluoromethyl and dicyano substituents. The resulting planar, electron-deficient aromatic core exhibits a unique combination of stability and reactivity, making it an ideal substrate for nucleophilic aromatic substitution. Its predictable spectroscopic fingerprint allows for straightforward characterization, while its versatile functional groups provide numerous pathways for synthetic elaboration. These features firmly establish this compound as a valuable and strategic intermediate for professionals in pharmaceutical research and materials science.

References

-

LookChem. Cas 1483-43-8, this compound. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,4-Dichlorobenzotrifluoride (another variant). [Link]

-

Al-Hayali, R., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health (NIH). [Link]

- Google Patents. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride.

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

ResearchGate. Bond Lengths (A ˚ ) and Bond Angles (°) | Download Table. [Link]

-

Eureka | Patsnap. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride. [Link]

-

Destro, R. (1995). Bond Lengths, and Beyond. [Link]

-

University of Massachusetts Boston. Molecular Geometry Chart. [Link]

-

Chemdad. This compound. [Link]

-

ChemComplete (YouTube). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

National Institutes of Health (NIH). N′-(2,4-Dichlorobenzylidene)-2-fluorobenzohydrazide. [Link]

-

Doctor 2022. Molecular Geometry and Chemical Bonding Theory. [Link]

- Google Patents. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.

-

Pearson. Determine the molecular geometry and sketch each molecule. [Link]

-

Q-MOP. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

-

IB DP Chemistry. 11.3 Spectroscopic identification of organic compounds SL Paper 3. [Link]

-

Quora. How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra. [Link]

-

UEN Digital Press. Molecular Geometry – Introductory Chemistry. [Link]

-

U.S. Food & Drug Administration (FDA). Drug Development and Drug Interactions. [Link]

-

National Institute of Standards and Technology (NIST). CCCBDB compare calculated bond lengths. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

-

Tyler DeWitt (YouTube). VSEPR Practice 2-4 Electron Domains. [Link]

-

ResearchGate. Calculated bond lengths and dihedral angles of complexes 2a, 2b, 3a, and 4a | Download Table. [Link]

-

GitHub. radi0sus/xyz2tab: Convert XYZ data to bond lengths & angles.... [Link]

-

PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

-

MDPI. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies.... [Link]

-

Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]

-

ResearchGate. Crystal structure of 5-(3-fluorobenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione; C13H11FN2O3. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Determine the molecular geometry and sketch each molecule - Tro 4th Edition Ch 10 Problem 40c [pearson.com]

- 4. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]

- 5. doctor2022.jumedicine.com [doctor2022.jumedicine.com]

- 6. mmstcchemistry.weebly.com [mmstcchemistry.weebly.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. IB DP Chemistry 11.3 Spectroscopic identification of organic compounds SL Paper 3 [iitianacademy.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines [mdpi.com]

- 16. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Profiling of 2,4-Dicyanobenzotrifluoride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-Dicyanobenzotrifluoride (CAS No. 1483-43-8), a versatile fluorinated building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Due to the limited availability of directly published complete spectra for this specific compound, this guide synthesizes data from analogous structures and predictive methodologies to offer a robust analytical framework. All predicted data is clearly identified, and methodologies for spectral acquisition are detailed to ensure scientific integrity and reproducibility.

Introduction to this compound

This compound, also known as 4-(Trifluoromethyl)isophthalonitrile, is an aromatic compound featuring a benzene ring substituted with two nitrile (-CN) groups at positions 1 and 3, and a trifluoromethyl (-CF₃) group at position 4. Its molecular formula is C₉H₃F₃N₂ with a molecular weight of 196.13 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl group and the nitrile functionalities imparts unique electronic properties, making it a valuable intermediate in the synthesis of various functional materials and pharmaceutical agents.[1] Accurate spectroscopic characterization is paramount for confirming its identity and purity in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing signals only in the aromatic region. The benzene ring has three protons, and their chemical shifts are influenced by the strong electron-withdrawing effects of the two nitrile groups and the trifluoromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-3 | ~8.1-8.3 | d | ~8-9 Hz |

| H-5 | ~7.9-8.1 | d | ~8-9 Hz |

| H-6 | ~8.3-8.5 | s | - |

Predicted data is based on the analysis of structurally similar compounds and established substituent effects in benzene rings.[2]

Causality behind Predicted Shifts: The protons are expected to be significantly deshielded due to the cumulative electron-withdrawing nature of the substituents. The proton at the 6-position is anticipated to be the most downfield as it is ortho to two electron-withdrawing groups (a nitrile and the trifluoromethyl group). The protons at the 3 and 5 positions will also be downfield and will likely appear as doublets due to coupling with each other.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts will be indicative of the carbon's hybridization and its electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1-CN | ~115-118 |

| C2-CN | ~114-117 |

| C1 | ~135-138 |

| C2 | ~118-121 |

| C3 | ~133-136 |

| C4 | ~130-133 (q, J ≈ 30-35 Hz) |

| C5 | ~128-131 |

| C6 | ~137-140 |

| CF₃ | ~120-124 (q, J ≈ 270-275 Hz) |

Predicted data is based on the analysis of structurally similar compounds and established substituent effects.[3]

Interpretation of Key Signals: The carbons of the nitrile groups will appear in the characteristic region for cyano carbons. The carbon attached to the trifluoromethyl group (C4) is expected to show a quartet due to coupling with the three fluorine atoms. Similarly, the trifluoromethyl carbon itself will appear as a quartet with a large coupling constant.

Predicted ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4] For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₃ | ~ -60 to -65 | s |

Predicted data is based on the typical chemical shift range for aromatic trifluoromethyl groups, referenced to CFCl₃.[5][6]

Rationale for the Prediction: The chemical shift of the -CF₃ group is sensitive to the electronic nature of the aromatic ring. The presence of two electron-withdrawing nitrile groups will influence the shielding of the fluorine nuclei, leading to a signal in the expected downfield region for benzotrifluorides.[5]

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with appropriate spectral width and referencing (e.g., external CFCl₃).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, trifluoromethyl, and aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium to Weak |

| C≡N stretch (nitrile) | 2240-2220 | Strong, Sharp |

| Aromatic C=C stretch | 1600-1450 | Medium |

| C-F stretch (CF₃) | 1350-1100 | Strong, Broad |

| Aromatic C-H bend | 900-675 | Medium to Strong |

Predicted data is based on characteristic infrared absorption frequencies for organic functional groups.[7]

Interpretation of the Spectrum: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile C≡N stretching vibration. The C-F stretching vibrations of the trifluoromethyl group will appear as a series of strong, broad bands in the fingerprint region. The presence of aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching bands will confirm the aromatic nature of the compound.

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum is as follows:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded.

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 196. The fragmentation pattern will be influenced by the stability of the aromatic ring and the nature of the substituents.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 196 | [C₉H₃F₃N₂]⁺ (Molecular Ion) |

| 177 | [M - F]⁺ |

| 170 | [M - CN]⁺ |

| 144 | [M - 2CN]⁺ |

| 127 | [M - CF₃]⁺ |

| 101 | [C₇H₃N]⁺ |

Predicted fragmentation is based on common fragmentation pathways for aromatic nitriles and trifluoromethylated compounds.[8]

Fragmentation Pathway Rationale: The molecular ion is expected to be relatively stable due to the aromatic system. Common fragmentation pathways include the loss of a fluorine atom, a nitrile group, or the entire trifluoromethyl group. Further fragmentation of the resulting ions can also occur.

Experimental Protocol for Mass Spectrometry

A standard protocol for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

References

-

Supporting Information for a relevant publication. (2011). Chemical Communications. [Link]

-

NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). H NMR Binding Studies of53 with Various Anions. [Link]

- Google Patents. (n.d.). Synthetic method of 2-fluorine-4-nitrile group benzotrifluoride.

-

University of California, Riverside. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1483-43-8,this compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 4-(Trifluoromethoxy)isophthalonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,4-dichlorobenzotrifluoride.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 4-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). 2,4-dihalo-3,5-dinitrobenzotrifluorides.

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(23), 5723. [Link]

-

University of California, Davis. (n.d.). Fluorination Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities. 65(20), 6417-6434. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-diisocyanato-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of chlorobenzotrifluoride compounds.

-

National Institutes of Health. (2015). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][5][9]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o863–o864. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2,4-dichloro-1-(trifluoromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Difluoronitrobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. [Link]

-

PubMed. (2014). FT-IR, FT-Raman Spectra and Other Molecular Properties of 2,4-Dichlorobenzonitrile: A Interpretation by a DFT Study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 89-97. [Link]

-

National Institutes of Health. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 1867–1880. [Link]

-

ResearchGate. (2021). Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal. [Link]

Sources

- 1. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. 4-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 75359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Benzonitrile, 4-(trifluoromethyl)- [webbook.nist.gov]

- 9. Benzonitrile, 4-(trifluoromethyl)- | C8H4F3N | CID 67995 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dicyanobenzotrifluoride in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-dicyanobenzotrifluoride in various organic solvents. Given the absence of extensive published quantitative data for this specific compound, this document serves as a vital resource for researchers, chemists, and pharmaceutical scientists. It outlines the core physicochemical principles governing solubility, provides detailed, field-proven experimental protocols for its determination, and establishes a logical workflow for systematic solvent screening. The methodologies described herein are designed to generate robust, reproducible, and accurate solubility data, which is critical for applications in organic synthesis, materials science, and drug development.

Introduction: The Significance of this compound

This compound is an aromatic compound featuring a trifluoromethyl group and two nitrile groups. This unique combination of electron-withdrawing substituents makes it a valuable building block in the synthesis of advanced materials and complex pharmaceutical intermediates. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates, while the nitrile groups are versatile handles for a wide range of chemical transformations.[1][2]

Accurate solubility data is paramount for the effective use of this compound. It informs the choice of solvent for chemical reactions to ensure optimal kinetics and yield, dictates the design of purification processes such as crystallization, and is a critical parameter in the formulation of drug products where bioavailability is a key concern.[3][4] This guide provides the foundational knowledge and practical steps to acquire this essential data.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the thermodynamic principle "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5][6] For this compound, the key structural features influencing its solubility are the aromatic ring, the two polar nitrile groups, and the highly lipophilic trifluoromethyl group.

-

Aromatic System: The benzene ring provides a nonpolar, hydrophobic core, suggesting solubility in aromatic and nonpolar solvents through π-π stacking and van der Waals interactions.

-

Nitrile Groups (-C≡N): The cyano groups are highly polar and can act as hydrogen bond acceptors.[7] This polarity suggests potential solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and some degree of interaction with polar protic solvents.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and significantly increases the lipophilicity (hydrophobicity) of the molecule.[1][2] This feature strongly favors solubility in nonpolar and weakly polar organic solvents.

The overall solubility profile will be a balance of these competing factors. It is predicted that this compound will exhibit the highest solubility in polar aprotic and nonpolar aromatic solvents, with lower solubility in highly polar protic solvents like water and alcohols, and limited solubility in aliphatic hydrocarbons.

The dissolution process can be understood through two main thermodynamic considerations: the enthalpy of solution (the energy change from breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds) and the entropy of solution (the change in disorder).[8][9] A negative Gibbs free energy change (ΔG = ΔH – TΔS) favors dissolution.[8]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The "gold standard" for its determination is the shake-flask method .[10][11] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under specific conditions.

3.1. Core Experimental Protocol: Equilibrium Shake-Flask Method

This protocol describes a robust method to determine the solubility of this compound at a specified temperature.

Objective: To prepare a saturated solution of this compound in a selected organic solvent and determine its concentration.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure a saturated solution is formed and solid remains at equilibrium.[11] A general guideline is to add approximately 5-10 mg of solid to 1 mL of solvent.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[10][12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to sediment.[13]

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particulates.[14]

-

Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

3.2. Analytical Quantification: HPLC Method

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the dissolved solute due to its specificity and sensitivity.[15][16]

HPLC System Parameters (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength of maximum absorbance for this compound.

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

Calibration: A calibration curve must be prepared using standard solutions of this compound of known concentrations. At least five concentration levels are recommended to establish linearity.[16] The concentration of the unknown sample is then determined by interpolating its peak area against this curve.

Workflow and Data Presentation

A systematic approach is essential for screening the solubility across multiple solvents. The following workflow diagram illustrates the logical process from preparation to final data analysis.

Caption: Experimental workflow for determining the solubility of this compound.

4.1. Predicted Solubility and Data Summary

Based on the physicochemical principles discussed, a predicted qualitative solubility profile is presented below. Experimental determination is required to obtain quantitative values.

Table 1: Predicted and Experimental Solubility Data for this compound

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Aprotic | Acetone | High | To be determined |

| Acetonitrile | High | To be determined | |

| Dimethyl Sulfoxide (DMSO) | High | To be determined | |

| Polar Protic | Methanol | Moderate | To be determined |

| Ethanol | Moderate | To be determined | |

| Water | Very Low | To be determined | |

| Nonpolar Aromatic | Toluene | High | To be determined |

| Benzene | High | To be determined | |

| Nonpolar Aliphatic | Hexane | Low | To be determined |

| Chlorinated | Dichloromethane | High | To be determined |

| Chloroform | High | To be determined |

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in a range of organic solvents. By combining an understanding of the underlying physicochemical principles with rigorous experimental execution using the shake-flask method and HPLC quantification, researchers can generate the high-quality data necessary for process development, formulation, and synthesis optimization. The protocols and workflows detailed herein are designed to ensure scientific integrity and provide a self-validating system for obtaining reliable and reproducible results.

References

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

ResearchGate. (2025). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available at: [Link]

-

JoVE. (2020). Solubility - Concept. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

ResearchGate. (2025). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Semantic Scholar. (n.d.). “Like Dissolves Like”: Unpacking Student Reasoning About Thermodynamic Heuristics. Available at: [Link]

-

chem.ucla.edu. (n.d.). Solubility. Available at: [Link]

-

Wikipedia. (n.d.). Solubility. Available at: [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Thermodynamics of mixtures containing aromatic nitriles. Available at: [Link]

-

ResearchGate. (2025). ON THE INTERMOLECULAR FORCE FIELD OF NITRILES. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]

-

Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]

-

ResearchGate. (2025). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Available at: [Link]

-

Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. Available at: [Link]

-

Wikipedia. (n.d.). Trifluorotoluene. Available at: [Link]

-

MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Available at: [Link]

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

Routledge. (n.d.). Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. Available at: [Link]

-

PubMed. (n.d.). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. routledge.com [routledge.com]

- 4. Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Solubility - Concept [jove.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Solubility - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. enamine.net [enamine.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. researchgate.net [researchgate.net]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,4-Dicyanobenzotrifluoride

Introduction: The Significance of 2,4-Dicyanobenzotrifluoride in Advanced Material and Pharmaceutical Synthesis

This compound is a highly functionalized aromatic compound that holds considerable promise for researchers and scientists in the fields of drug development and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and two nitrile moieties on a benzene ring, makes it a valuable building block for the synthesis of complex organic molecules. The electron-withdrawing nature of the trifluoromethyl and cyano groups significantly influences the reactivity of the aromatic ring, opening up diverse synthetic pathways.

In pharmaceutical research, the trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile groups can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active compounds. In materials science, the high thermal stability and potential for polymerization of dicyano-substituted aromatics make them attractive precursors for high-performance polymers and functional materials.

A thorough understanding of the thermal stability and decomposition profile of this compound is paramount for its safe handling, process optimization, and for predicting the long-term stability of materials derived from it. This guide provides a comprehensive analysis of the thermal properties of this compound, including a theoretical assessment of its stability, predicted decomposition pathways, and detailed protocols for its experimental thermal analysis.

Physicochemical Properties and Inherent Thermal Hazards

A foundational understanding of the physical properties of this compound is essential before undertaking any thermal studies. The following table summarizes its key physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₃N₂ | - |

| Molecular Weight | 196.13 g/mol | - |

| Melting Point | 41 - 43 °C | [1] |

| Boiling Point | 187 °C | [1] |

| Appearance | White to light yellow crystalline powder | - |

Critical Thermal Hazard: The Safety Data Sheet for this compound explicitly states that it "Forms explosive mixtures with air on intense heating "[1]. This is a critical safety consideration that must be at the forefront of any experimental design involving the heating of this compound. This hazard suggests the potential for rapid, exothermic decomposition, especially in the presence of an oxidant (air). Therefore, all thermal analyses should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety shielding.

Theoretical Assessment of Thermal Stability: A Bond Dissociation Energy Perspective

To predict the thermal stability and initial decomposition steps of this compound, an analysis of the bond dissociation energies (BDEs) within the molecule is instructive. The BDE is the enthalpy change required to break a specific bond homolytically in the gas phase. Bonds with lower BDEs are more likely to cleave at lower temperatures.

The following table presents estimated BDEs for the key bonds in this compound, based on literature values for similar chemical environments.